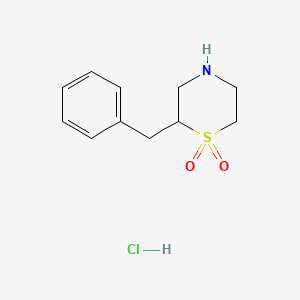![molecular formula C10H17FN2O5 B13479650 (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13479650.png)
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a carbamoyl group, and a fluorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Introduction of the fluorine atom: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Formation of the carbamoyl group: The carbamoyl group is introduced using a suitable reagent such as phosgene or carbonyldiimidazole (CDI).
Final deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid: Lacks the Boc protecting group.
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-fluorobutanoic acid: Contains a hydroxyl group instead of a carbamoyl group.
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-chlorobutanoic acid: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
The uniqueness of (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Boc protecting group allows for selective deprotection, while the fluorine atom enhances binding affinity and stability.
Eigenschaften
Molekularformel |
C10H17FN2O5 |
|---|---|
Molekulargewicht |
264.25 g/mol |
IUPAC-Name |
(2S,4S)-5-amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17FN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)4-5(11)7(12)14/h5-6H,4H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t5-,6-/m0/s1 |
InChI-Schlüssel |
WUKLZVZAGWSHGJ-WDSKDSINSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H](C(=O)N)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(C(=O)N)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)

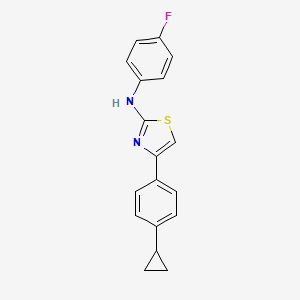

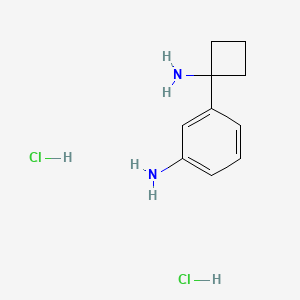
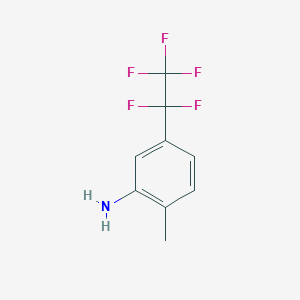
![5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479618.png)
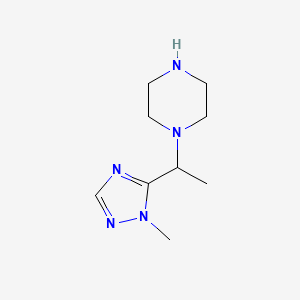

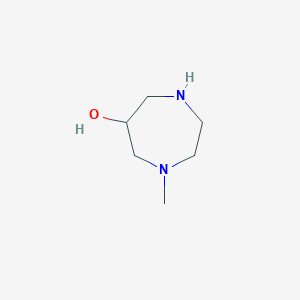
![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)

